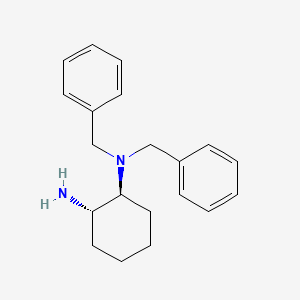
(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine is a chiral diamine compound with two benzyl groups attached to the nitrogen atoms of a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and modulating its activity. This interaction can affect various biochemical pathways and processes, leading to the desired therapeutic or catalytic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activities.
N1,N1-dibenzylcyclohexane-1,2-diamine: The racemic mixture of the compound.
Cyclohexane-1,2-diamine: The parent compound without the benzyl groups.
Propriétés
IUPAC Name |
(1S,2S)-2-N,2-N-dibenzylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCIGPQHVCQIFJ-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Amino-1-(pyridin-3-ylmethyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8139482.png)
![8-Methyl-3-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B8139484.png)
![(4R,4aS,8aR)-N-(2-methylpyridin-3-yl)octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8139492.png)
![4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole](/img/structure/B8139501.png)
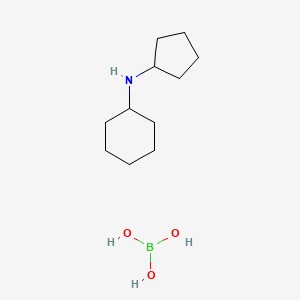
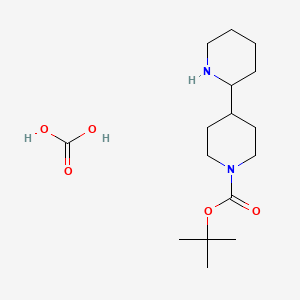
![TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE](/img/structure/B8139525.png)

![Tert-butyl 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-YL)methyl]piperidine-1-carboxylate](/img/structure/B8139532.png)
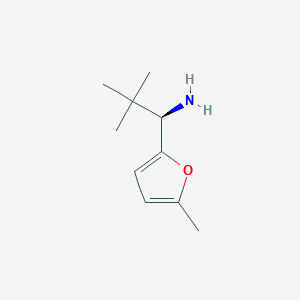
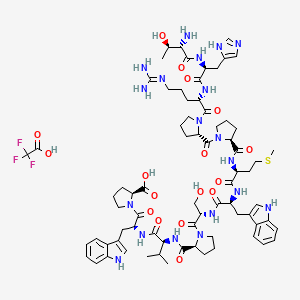
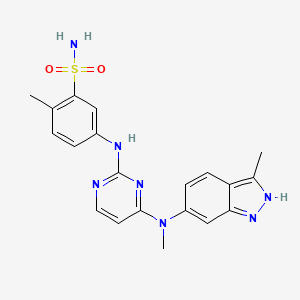
![1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea;hydrochloride](/img/structure/B8139567.png)

